Red Violet 2RN Acid Anthraquinone
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Overview
Description
Red Violet 2RN Acid Anthraquinone is a synthetic dye belonging to the anthraquinone family. Anthraquinones are a class of organic compounds characterized by a quinone structure with two carbonyl groups attached to a benzene ring. These compounds are known for their vibrant colors and are widely used in the textile, pharmaceutical, and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Red Violet 2RN Acid Anthraquinone typically involves the reaction of anthraquinone with various substituents to achieve the desired color propertiesThe reaction conditions often include the use of sulfuric acid as a catalyst and high temperatures to facilitate the sulfonation process .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in controlled environments. The process begins with the sulfonation of anthraquinone, followed by purification steps to remove impurities. The final product is then crystallized and dried to obtain the pure dye .
Chemical Reactions Analysis
Types of Reactions
Red Violet 2RN Acid Anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure into hydroquinone derivatives.
Substitution: Substitution reactions involve replacing one or more substituents on the anthraquinone ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like aluminum chloride and specific reaction conditions such as elevated temperatures.
Major Products
The major products formed from these reactions include various anthraquinone derivatives with different functional groups, which can alter the dye’s color properties and chemical behavior .
Scientific Research Applications
Red Violet 2RN Acid Anthraquinone has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA and inhibit cancer cell growth.
Mechanism of Action
The mechanism of action of Red Violet 2RN Acid Anthraquinone involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting cell proliferation. This property makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Alizarin: Another anthraquinone dye known for its red color.
Purpurin: A naturally occurring anthraquinone with similar staining properties.
Quinizarin: An anthraquinone derivative used in dyeing and as a pH indicator.
Uniqueness
Red Violet 2RN Acid Anthraquinone is unique due to its specific substituents that give it a distinct red-violet color.
Properties
CAS No. |
81-79-8 |
---|---|
Molecular Formula |
C21H13NO4 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
1-anilino-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C21H13NO4/c23-19-13-8-4-5-9-14(13)20(24)17-15(19)10-11-16(21(25)26)18(17)22-12-6-2-1-3-7-12/h1-11,22H,(H,25,26) |
InChI Key |
GNYBNEOJUARKPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)O |
Origin of Product |
United States |
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